molecular formula C17H22F4N2 B13719986 N-(Cyclopropylmethyl)-N-(2-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-amine

N-(Cyclopropylmethyl)-N-(2-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-amine

Cat. No.: B13719986
M. Wt: 330.36 g/mol
InChI Key: MXISFZOHKCYJLM-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-N-(2-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-N-(2-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-amine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyclopropylmethyl group: This step may involve alkylation reactions using cyclopropylmethyl halides.

    Attachment of the 2-fluoro-4-(trifluoromethyl)benzyl group: This can be done through nucleophilic substitution reactions using the corresponding benzyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-N-(2-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., bromides, chlorides) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-N-(2-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter receptor signaling, or affect ion channel function.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyclopropylmethyl)-N-(2-fluorobenzyl)piperidin-4-amine
  • N-(Cyclopropylmethyl)-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine
  • N-(Cyclopropylmethyl)-N-(2-fluoro-4-methylbenzyl)piperidin-4-amine

Uniqueness

N-(Cyclopropylmethyl)-N-(2-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-amine is unique due to the presence of both the cyclopropylmethyl and 2-fluoro-4-(trifluoromethyl)benzyl groups. These functional groups can impart distinct physicochemical properties, such as increased lipophilicity or enhanced metabolic stability, which may contribute to its specific biological activities.

Properties

Molecular Formula

C17H22F4N2

Molecular Weight

330.36 g/mol

IUPAC Name

N-(cyclopropylmethyl)-N-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine

InChI

InChI=1S/C17H22F4N2/c18-16-9-14(17(19,20)21)4-3-13(16)11-23(10-12-1-2-12)15-5-7-22-8-6-15/h3-4,9,12,15,22H,1-2,5-8,10-11H2

InChI Key

MXISFZOHKCYJLM-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN(CC2=C(C=C(C=C2)C(F)(F)F)F)C3CCNCC3

Origin of Product

United States

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